![molecular formula C21H20BrN3OS B2694735 6-苄基-2-((3-溴苄基)硫)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮 CAS No. 1113122-86-3](/img/structure/B2694735.png)
6-苄基-2-((3-溴苄基)硫)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine and pyridine rings, the introduction of the benzyl groups, and the formation of the thioether linkage. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine and pyridine rings would likely result in these rings being planar. The benzyl groups and the thioether linkage would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the pyrimidine and pyridine rings could make it susceptible to reactions typical of aromatic compounds. The thioether linkage could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
合成和抗 HIV-1 活性
该化合物的衍生物已被合成并评估其抗病毒特性,特别是针对 HIV-1。一项研究重点介绍了在嘧啶环的第 5 和第 6 位含有各种取代基的新衍生物的合成,证明了其在体外对 1 型人类免疫缺陷病毒 (HIV-1) 的病毒抑制特性。这些衍生物在特定浓度下以显着的百分比抑制 HIV-1 复制,表明它们作为抗病毒剂的潜力 (Novikov et al., 2004)。
抗菌和抗真菌应用
另一个应用领域涉及该化合物的抗菌和抗真菌活性。该化合物的衍生物已被合成,并显示出对金黄色葡萄球菌、大肠杆菌等各种菌株的优异体外抗菌活性。此外,它们对黄曲霉和白色念珠菌等物种表现出抗真菌活性,在某些情况下超过了标准药物的疗效 (Maddila et al., 2016)。
有机合成中的催化活性
该化合物的结构基序已被探索其在有机合成中的催化活性。具体来说,具有四氢嘧啶-2-亚烷基配体的钯配合物在呋喃、噻吩和噻唑与各种芳基溴化物的直接芳基化中显示出中等至高的催化活性。这说明了该化合物在促进有机转化中的效用,有助于复杂有机分子的合成 (Karaca et al., 2015)。
抗肿瘤活性
研究还证明了该化合物衍生物在癌症治疗中的潜力。例如,特定的衍生物已显示出对肝癌 (HEPG-2) 和乳腺癌 (MCF-7) 细胞系的有效的抗肿瘤活性。这为开发新的抗癌剂提供了有希望的途径 (Edrees & Farghaly, 2017)。
抗氧化特性
已研究了相关嘧啶衍生物的抗氧化特性,突出了它们作为腐蚀抑制剂和清除自由基的潜力。这表明它们适用于保护材料免受降解以及在药物制剂中减轻氧化应激 (Akbas et al., 2018)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-benzyl-2-[(3-bromophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c22-17-8-4-7-16(11-17)14-27-21-23-19-9-10-25(13-18(19)20(26)24-21)12-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJHGYFHINTNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。